Tautomeric Form Reassignment: Crystallographic Proof of the Carbonyl–Imine Structure Over the Previously Reported Amide–Imine Tautomer
In the original 2012 structural report (HEGLUC entry, Behbehani & Ibrahim), compound 3d was assigned the amide–imine tautomer with an exocyclic imine nitrogen. Gzella et al. (2014) redetermined the crystal structure at 130 K and conclusively demonstrated that the compound exists as the carbonyl–imine tautomer, with the C=O group inside the five-membered ring and an exocyclic amine nitrogen [1]. The refined structure for the target compound (II) achieved an R factor of 0.0324, versus the earlier R₁ of 0.0623 for 3d reported by Behbehani [2]. This reassignment is critical because the tautomeric state governs hydrogen‑bond donor/acceptor capacity, metal‑chelation potential, and reactivity toward electrophiles.
| Evidence Dimension | Crystal structure refinement quality (R factor) and tautomeric assignment |
|---|---|
| Target Compound Data | R = 0.0324 (Gzella 2014, 130 K); carbonyl–imine tautomer with exocyclic amine N (N–H donor) |
| Comparator Or Baseline | Behbehani 2012 (CCDC 874279): R₁ = 0.0623 (293 K); initially assigned as amide–imine tautomer with exocyclic imine N |
| Quantified Difference | R factor improvement: 0.0324 vs. 0.0623 (≈48% reduction); corrected tautomeric assignment |
| Conditions | Single-crystal X‑ray diffraction; Gzella: 130 K, Mo Kα; Behbehani: 293 K, Cu Kα (Bruker X8 Prospector) |
Why This Matters
The correct tautomeric form determines the compound’s hydrogen‑bonding pattern and reactivity, impacting rational design of derivatives and interpretation of biological data—misassignment would lead to erroneous structure–activity relationships.
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- [2] Behbehani H, Ibrahim HM. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. Molecules. 2012;17(6):6362-6385 (compound 3d, CCDC 874279). doi:10.3390/molecules17066362 View Source
